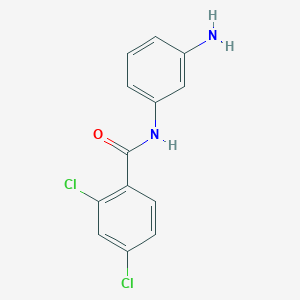

N-(3-aminophenyl)-2,4-dichlorobenzamide

Description

N-(3-aminophenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group attached to a dichlorobenzamide moiety

Properties

IUPAC Name |

N-(3-aminophenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMXPAZFFSOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352211 | |

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-92-5 | |

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

Synthesis of 2,4-Dichlorobenzoyl Chloride :

Amidation with 3-Nitroaniline :

- 2,4-Dichlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 3-nitroaniline in dichloromethane (DCM) with a base (e.g., triethylamine, TEA) at 0°C. The mixture is stirred for 2–4 hours, followed by aqueous workup.

- Reduction of Nitro Group : The intermediate N-(3-nitrophenyl)-2,4-dichlorobenzamide is reduced using sodium hydrosulfide (NaHS) or hydrogenation (H₂/Pd-C) to yield the final product.

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Yield (Acyl Chloride) | 95–98% | |

| Yield (Amidation) | 70–85% | |

| Purification | Recrystallization (MeOH/DCM) |

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents are employed to activate 2,4-dichlorobenzoic acid.

Procedure:

Activation of Carboxylic Acid :

Coupling with 1,3-Phenylenediamine :

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Coupling Agents | EDCI/HOBt or HATU/HOAT | |

| Solvent | DMF or DCM | |

| Yield | 65–80% |

One-Pot Tandem Reactions

Recent advances utilize tandem nitration-reduction sequences for streamlined synthesis.

Procedure:

Nitration of N-Phenyl-2,4-dichlorobenzamide :

Catalytic Reduction :

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Nitration Yield | 75–90% | |

| Reduction Yield | 85–95% |

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies enhance purity and scalability.

Procedure:

Resin Functionalization :

On-Resin Amidation :

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Resin Type | Wang or Rink Amide | |

| Final Purity | >95% (HPLC) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Acylation | High yield, simplicity | Requires acyl chloride |

| Coupling Agents | Mild conditions, versatility | Costly reagents |

| Tandem Reactions | Scalable, fewer steps | Harsh nitration conditions |

| Solid-Phase | High purity, automation-friendly | Specialized equipment needed |

Mechanistic Insights and Optimization

- Acyl Chloride Stability : 2,4-Dichlorobenzoyl chloride is prone to hydrolysis; reactions must exclude moisture.

- Base Selection : TEA or DIEA effectively neutralizes HCl during amidation, but excess base may deprotonate the aniline, reducing reactivity.

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance coupling agent efficiency by stabilizing reactive intermediates.

Industrial-Scale Considerations

- Cost Efficiency : Direct acylation is preferred for large-scale production due to lower reagent costs.

- Waste Management : SOCl₂ reactions require neutralization of acidic by-products.

- Safety Protocols : Handling acyl chlorides and nitro compounds mandates rigorous ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The aminophenyl group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of aminobenzamides.

Scientific Research Applications

Anticancer Activity

N-(3-aminophenyl)-2,4-dichlorobenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features can act as histone deacetylase inhibitors (HDACis), which play a crucial role in cancer therapy by modifying chromatin structure and influencing gene expression. For instance, photoswitchable HDACis have shown enhanced activity under specific light conditions, suggesting that compounds like this compound could be optimized for similar mechanisms .

Antiparasitic Properties

A study on benzamide derivatives highlighted their effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Compounds structurally related to this compound exhibited significant antiparasitic activity, with some analogs showing low nanomolar activity in vitro. This suggests that modifications to the benzamide structure can lead to promising candidates for treating HAT .

Herbicidal Activity

The dichlorobenzamide moiety is known for its herbicidal properties. Compounds containing this structure are effective as plant growth regulators, particularly in controlling broadleaf weeds and woody plants. The mode of action typically involves mimicking natural auxins, leading to uncontrolled growth and eventual plant death .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving amination and acylation processes. Recent advances in synthetic methodologies have allowed for the efficient preparation of such compounds, which are essential for their application in medicinal and agricultural chemistry .

| Synthesis Method | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Method A | Direct amination | 85 | High yield with minimal byproducts |

| Method B | Acylation of amines | 90 | Suitable for large-scale synthesis |

| Method C | Coupling reactions | 75 | Requires optimization for specific targets |

Case Study: Anticancer Development

In a recent study focusing on HDAC inhibitors, a series of compounds were tested for their ability to inhibit cancer cell growth under light activation conditions. Among these compounds, those with structures similar to this compound demonstrated significant selectivity and potency against various cancer cell lines .

Case Study: Antiparasitic Screening

A phenotypic screening of benzamide derivatives led to the identification of several potent inhibitors against Trypanosoma brucei. Compounds exhibiting structural similarities to this compound were found to possess favorable pharmacokinetic properties and demonstrated efficacy in murine models of infection .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-aminophenyl)-2,4-dichlorobenzamide

- N-(4-aminophenyl)-2,4-dichlorobenzamide

- N-(3-aminophenyl)-2,4-difluorobenzamide

Uniqueness

N-(3-aminophenyl)-2,4-dichlorobenzamide is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

N-(3-aminophenyl)-2,4-dichlorobenzamide (commonly referred to as ADCB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of ADCB is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that similar compounds have been shown to interact with DNA methyltransferases (DNMTs), which play critical roles in epigenetic regulation through DNA methylation processes. This interaction can lead to alterations in gene expression and cellular functions.

Target Proteins:

- DNA Methyltransferases (DNMTs) : Involved in the regulation of gene expression.

- Enzymes Associated with Cellular Metabolism : Potential interactions with enzymes such as enoyl acyl reductase have been suggested, impacting metabolic pathways.

Biological Activities

ADCB has been explored for various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential use as antimicrobial agents.

- Anticancer Properties : Preliminary studies indicate that ADCB may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values for ADCB are not widely reported.

- Anti-inflammatory Effects : Investigations into related compounds suggest that ADCB may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Case Studies and Experimental Data

-

Antitumor Activity :

A study focusing on structurally similar compounds indicated that benzamide derivatives could inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. While specific data on ADCB was not provided, the implications suggest a potential pathway for anticancer activity through HDAC inhibition . -

In Vitro Studies :

In vitro assays have demonstrated that related compounds can significantly affect cellular proliferation rates in various cancer cell lines. For instance, a compound with structural similarities exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity . -

Biochemical Pathway Analysis :

Research on biochemical pathways affected by ADCB suggests involvement in metabolic regulation and apoptosis induction through modulation of key enzymatic activities. The compound's ability to influence pathways associated with DNA methylation further supports its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the typical synthetic routes for preparing N-(3-aminophenyl)-2,4-dichlorobenzamide and its derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,4-dichlorobenzoyl chloride with substituted anilines (e.g., 3-aminophenyl derivatives) in anhydrous acetone or dichloromethane, catalyzed by bases like triethylamine. For example:

-

Step 1 : Generate the benzoyl chloride intermediate (e.g., 2,4-dichlorobenzoyl chloride) .

-

Step 2 : React with 3-aminophenyl derivatives under inert conditions. Yields typically range from 55–80% depending on substituents .

-

Key Optimization : Use of potassium thiocyanate in dry acetone improves isothiocyanate intermediate formation for acyl thiourea derivatives .

- Example Reaction :

2,4-Dichlorobenzoyl chloride + 3-Aminophenylamine → this compound

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.6 ppm (dichlorobenzamide moiety) and δ 6.4–7.9 ppm (aminophenyl group). NH protons are observed at δ 8.3–11.0 ppm .

- IR : Peaks at 1671–1620 cm⁻¹ (C=O stretch) and 3223 cm⁻¹ (N-H stretch) .

- X-ray Diffraction : Monoclinic crystal systems (space group P21/n) with dihedral angles ~33° between aromatic planes .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 68.43%, N: 16.51% for C₁₄H₁₀Cl₂N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of benzamide derivatives?

- Methodological Answer : Misassignments (e.g., amide vs. sulfonamide linkages) are resolved via:

- Re-synthesis and Comparative Analysis : Replicate the synthesis with corrected reagents (e.g., sulfonyl chlorides instead of acyl chlorides) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weights (e.g., corrected MW 421 vs. 385 for a sulfonamide analog) .

- Pharmacological Re-testing : Confirm bioactivity aligns with structural corrections (e.g., EC₅₀ adjustments) .

Q. What strategies optimize the bioactivity of this compound derivatives?

- Methodological Answer : Optimization involves:

- Functional Group Modifications :

- Acetyl Thiourea Derivatives : Enhance radical scavenging (55.62% DPPH inhibition at 100 µg/mL) .

- Aminoethyl Substitutions : Improve antiparasitic activity (e.g., Trypanosoma brucei inhibition, IC₅₀ < 1 µM) .

- Targeted Delivery : Coordinate with metals (e.g., Cu²⁺) via thiocarbonyl groups to enhance DNA binding .

Q. How do biochemical pathways inform the mode of action of these compounds?

- Methodological Answer : Mechanistic studies include:

- Enzyme Inhibition Assays :

- Urease Inhibition : Microplate reader-based kinetic analysis (IC₅₀ values via Shimadzu-1800 UV-Vis) .

- Bacterial PPTase Targeting : Disrupt lipid biosynthesis pathways critical for proliferation .

- In Silico Docking : Use AutoDock Vina to predict binding to Trypanosoma brucei enzymes (e.g., TbGLOX) .

Q. What advanced techniques analyze electronic and surface properties of these compounds?

- Methodological Answer : Techniques include:

- Density Functional Theory (DFT) : Predict HOMO-LUMO gaps (e.g., 3.8 eV for acyl thiourea derivatives) .

- Surface Plasmon Resonance (SPR) : Measure DNA-binding affinity (e.g., Kd < 10 µM) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.